molecular formula C11H11FN2O B12978392 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one

5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one

Cat. No.: B12978392
M. Wt: 206.22 g/mol
InChI Key: BMSSIUBSYPOCNE-UHFFFAOYSA-N
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Description

5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one: is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone ring substituted with a 4-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: Large quantities of starting materials are reacted in a single batch, followed by purification.

    Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrazinone derivatives.

    Reduction: Reduced pyrazinone compounds.

    Substitution: Substituted phenyl-pyrazinone derivatives.

Scientific Research Applications

5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
  • 5-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
  • 5-(4-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one

Comparison

  • Uniqueness : The presence of the fluorine atom in 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one imparts unique chemical properties, such as increased lipophilicity and potential biological activity.
  • Chemical Properties : Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different reactivity and stability.
  • Biological Activity : The fluorine substitution can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSSIUBSYPOCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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